[2,3'-Bipyridin]-5'-amine
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Overview
Description
[2,3’-Bipyridin]-5’-amine: is an organic compound that belongs to the bipyridine family. This compound consists of two pyridine rings connected by a single bond, with an amine group attached to the 5’ position of one of the pyridine rings. It is a versatile compound with significant applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2,3’-Bipyridin]-5’-amine typically involves the coupling of pyridine derivatives. One common method is the Suzuki coupling reaction , which involves the reaction of a boronic acid derivative with a halogenated pyridine in the presence of a palladium catalyst . Another method is the Stille coupling reaction , which uses an organotin compound and a halogenated pyridine . These reactions are usually carried out under inert conditions to prevent oxidation and other side reactions.
Industrial Production Methods: In industrial settings, the production of [2,3’-Bipyridin]-5’-amine often involves large-scale coupling reactions using automated reactors. The reaction conditions are optimized to achieve high yields and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, ensures the efficient production of this compound .
Chemical Reactions Analysis
Types of Reactions: [2,3’-Bipyridin]-5’-amine undergoes various chemical reactions, including:
Substitution: The amine group can participate in nucleophilic substitution reactions, forming various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated reagents, nucleophiles.
Major Products Formed:
Oxidation: N-oxides.
Reduction: Amine derivatives.
Substitution: Substituted bipyridine derivatives.
Scientific Research Applications
Chemistry: In chemistry, [2,3’-Bipyridin]-5’-amine is used as a ligand in coordination chemistry. It forms stable complexes with various transition metals, which are used in catalysis and materials science .
Biology: In biological research, this compound is used as a building block for the synthesis of biologically active molecules. It is also used in the development of fluorescent probes for imaging applications .
Medicine: In medicine, [2,3’-Bipyridin]-5’-amine derivatives are explored for their potential therapeutic properties, including anti-cancer and anti-inflammatory activities .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals .
Mechanism of Action
The mechanism of action of [2,3’-Bipyridin]-5’-amine involves its ability to coordinate with metal ions, forming stable complexes. These complexes can interact with various molecular targets, including enzymes and receptors, modulating their activity. The compound’s amine group can also participate in hydrogen bonding and other interactions, influencing its biological activity .
Comparison with Similar Compounds
2,2’-Bipyridine: A widely used ligand in coordination chemistry, known for its strong binding affinity to metal ions.
4,4’-Bipyridine: Used as a precursor to the herbicide paraquat and in the synthesis of coordination polymers.
3,3’-Bipyridine: Known for its use in the synthesis of pharmaceuticals and other biologically active molecules.
Uniqueness: [2,3’-Bipyridin]-5’-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to form stable metal complexes and participate in various chemical reactions makes it a valuable compound in research and industry .
Properties
IUPAC Name |
5-pyridin-2-ylpyridin-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3/c11-9-5-8(6-12-7-9)10-3-1-2-4-13-10/h1-7H,11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSKMKJSRFVPLBR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC(=CN=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70735034 |
Source
|
Record name | [2,3'-Bipyridin]-5'-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70735034 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1245745-55-4 |
Source
|
Record name | [2,3'-Bipyridin]-5'-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70735034 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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